molecular formula C25H24N2O3 B13798440 2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B13798440
M. Wt: 400.5 g/mol
InChI Key: CBBAVWPSMLQWAZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with dimethyl groups and an acetamide linkage to a benzoxazole derivative. Its unique structure makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, undergoes a reaction with an appropriate acylating agent to form the phenoxy intermediate.

    Benzoxazole Derivative Synthesis: The benzoxazole derivative is synthesized through a cyclization reaction involving 5-ethyl-1,3-benzoxazole.

    Coupling Reaction: The phenoxy intermediate is then coupled with the benzoxazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzoxazole moiety can interact with nucleophilic sites, while the phenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
  • 2-(3,5-dimethylphenoxy)-N-[3-(5-propyl-1,3-benzoxazol-2-yl)phenyl]acetamide
  • 2-(3,5-dimethylphenoxy)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Uniqueness

The uniqueness of 2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group on the benzoxazole ring can affect its steric and electronic properties, distinguishing it from similar compounds with different alkyl substitutions.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H24N2O3/c1-4-18-8-9-23-22(13-18)27-25(30-23)19-6-5-7-20(14-19)26-24(28)15-29-21-11-16(2)10-17(3)12-21/h5-14H,4,15H2,1-3H3,(H,26,28)

InChI Key

CBBAVWPSMLQWAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC(=CC(=C4)C)C

Origin of Product

United States

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